molecular formula C16H18N2S B14178582 Methyl N,N-bis(4-methylphenyl)carbamimidothioate CAS No. 5480-19-3

Methyl N,N-bis(4-methylphenyl)carbamimidothioate

Cat. No.: B14178582
CAS No.: 5480-19-3
M. Wt: 270.4 g/mol
InChI Key: DCRKQPPUWWAEOV-UHFFFAOYSA-N
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Description

Methyl N,N-bis(4-methylphenyl)carbamimidothioate: is an organic compound with the molecular formula C16H18N2S . It is a derivative of carbamimidothioate, featuring two 4-methylphenyl groups attached to the nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of Methyl N,N-bis(4-methylphenyl)carbamimidothioate typically involves a multi-step process. One common method includes the reaction of 4-methylbenzaldehyde with methylamine to form an imine intermediate. This intermediate then reacts with thiourea to produce the desired carbamimidothioate compound .

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts may also be employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions:

Methyl N,N-bis(4-methylphenyl)carbamimidothioate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted carbamimidothioates depending on the nucleophile used.

Scientific Research Applications

Chemistry:

In chemistry, Methyl N,N-bis(4-methylphenyl)carbamimidothioate is used as a reagent in organic synthesis. It can serve as a building block for the synthesis of more complex molecules.

Biology:

In biological research, this compound may be used to study enzyme interactions and protein binding due to its unique structure.

Medicine:

Potential applications in medicine include its use as a precursor for drug development. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.

Industry:

In the industrial sector, this compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl N,N-bis(4-methylphenyl)carbamimidothioate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • Methyl N,N-bis(2-methylphenyl)carbamimidothioate
  • Methyl N,N-bis(2-methoxyphenyl)carbamimidothioate

Comparison:

Methyl N,N-bis(4-methylphenyl)carbamimidothioate is unique due to the presence of two 4-methylphenyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities for molecular targets .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and interact with biological targets, making it a valuable tool for research and industrial applications.

Properties

CAS No.

5480-19-3

Molecular Formula

C16H18N2S

Molecular Weight

270.4 g/mol

IUPAC Name

methyl N,N-bis(4-methylphenyl)carbamimidothioate

InChI

InChI=1S/C16H18N2S/c1-12-4-8-14(9-5-12)18(16(17)19-3)15-10-6-13(2)7-11-15/h4-11,17H,1-3H3

InChI Key

DCRKQPPUWWAEOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C(=N)SC

Origin of Product

United States

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